Cas no 851403-07-1 (N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide)

N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide
- N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methyl-3-nitrobenzamide
- Benzamide, N-[2-(1,2-dihydro-6,7-dimethyl-2-oxo-3-quinolinyl)ethyl]-4-methyl-3-nitro-
- HMS2543K14
- N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide
- EU-0091612
- F0611-0078
- 851403-07-1
- SMR000237686
- CHEMBL1499646
- AB00669267-01
- AKOS024586925
- MLS000697191
-
- Inchi: 1S/C21H21N3O4/c1-12-4-5-15(11-19(12)24(27)28)20(25)22-7-6-16-10-17-8-13(2)14(3)9-18(17)23-21(16)26/h4-5,8-11H,6-7H2,1-3H3,(H,22,25)(H,23,26)
- InChI Key: BQZRAZXVWNUUIA-UHFFFAOYSA-N
- SMILES: C(NCCC1=CC2=C(NC1=O)C=C(C)C(C)=C2)(=O)C1=CC=C(C)C([N+]([O-])=O)=C1
Computed Properties
- Exact Mass: 379.15320616g/mol
- Monoisotopic Mass: 379.15320616g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 657
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 104Ų
Experimental Properties
- Density: 1.251±0.06 g/cm3(Predicted)
- Boiling Point: 623.1±55.0 °C(Predicted)
- pka: 11?+-.0.70(Predicted)
N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0611-0078-15mg |
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide |
851403-07-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0611-0078-50mg |
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide |
851403-07-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0611-0078-20mg |
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide |
851403-07-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0611-0078-30mg |
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide |
851403-07-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0611-0078-5μmol |
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide |
851403-07-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0611-0078-10μmol |
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide |
851403-07-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0611-0078-20μmol |
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide |
851403-07-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0611-0078-2mg |
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide |
851403-07-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0611-0078-4mg |
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide |
851403-07-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0611-0078-25mg |
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide |
851403-07-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide Related Literature
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
Additional information on N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide
N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide (CAS No. 851403-07-1): A Comprehensive Overview
N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide (CAS No. 851403-07-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of quinoline and benzamide, characterized by its unique structural features and potential biological activities.
The molecular structure of N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide includes a quinoline ring system substituted with methyl groups at the 6 and 7 positions, an oxo group at the 2 position, and a nitrobenzamide moiety. The presence of these functional groups imparts specific chemical properties and biological activities that make it a valuable compound for various applications in drug discovery and development.
Recent studies have highlighted the potential therapeutic applications of N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide. One of the key areas of interest is its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a promising candidate for the treatment of inflammatory diseases.
Additionally, N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide has been investigated for its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For instance, a study published in Cancer Research found that this compound effectively inhibited the growth of human breast cancer cells by downregulating the expression of Bcl-xL and upregulating Bax proteins.
The pharmacokinetic properties of N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide have also been studied to evaluate its suitability for clinical use. Preliminary data indicate that it has favorable oral bioavailability and a reasonable half-life, making it a viable option for oral administration. However, further studies are needed to optimize its pharmacokinetic profile and ensure its safety and efficacy in humans.
In terms of synthetic routes, several methods have been developed to synthesize N-2-(6,7-dimethyl-2-o xo -1 , 2 -d i hy dro q uin olin -3 -y l ) e th yl -4 -m eth yl -3 -n i tr o b enza m ide. One common approach involves the condensation of 6,7-dimethylquinolinone with an appropriate amine followed by nitration of the resulting intermediate. These synthetic strategies are crucial for large-scale production and commercialization of the compound.
The safety profile of N - 2 -( 6 , 7 -d im e th y l - 2 - ox o - 1 , 2 -d i hy dr o q uin olin - 3 -y l ) e th yl -4 -m eth yl -3 -n i tr o b enza m ide has been extensively evaluated in preclinical studies. Toxicological assessments have shown that it is generally well-tolerated at therapeutic doses with minimal adverse effects. However, as with any new drug candidate, comprehensive safety evaluations are essential before advancing to clinical trials.
In conclusion, N - 2 -( 6 , 7 -d im e th y l - 2 - ox o - 1 , 2 -d i hy dr o q uin olin - 3 -y l ) e th yl -4 -m eth yl -3 -n i tr o b enza m ide (CAS No. 851403-07–1) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in various medical conditions. As more data become available from clinical trials and further studies, this compound may prove to be a valuable addition to the arsenal of drugs used in modern medicine.
851403-07-1 (N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide) Related Products
- 82188-67-8(Ac-[Nle4,D-Phe7]-α-MSH (4-10)-NH2)
- 3333-15-1(2,3-Diphenylpropionic Acid)
- 1091598-63-8(Pyrazolo[1,5-a]pyrimidin-7-amine, 5-chloro-N-(phenylmethyl)-)
- 1094242-06-4(ethyl 2-{(furan-2-yl)methylamino}benzoate)
- 2580208-64-4(1-methyl-2-(propan-2-yl)-1H-imidazole-5-carboxylic acid hydrochloride)
- 1785685-56-4(6-(4-Fluorophenyl)-2-methylhex-5-enoic acid)
- 2624136-33-8(4-Cyclopentyl-1-nitrosopyrrolidine-3-carboxylic acid)
- 2229113-05-5(methyl 3-(aminomethyl)-5-cyclopentylpentanoate)
- 2034344-46-0(3-(2-fluorophenyl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide)
- 2229435-56-5(2-methyl-4-(4-methylpyridin-3-yl)butanoic acid)




